molecular formula C23H19N3O B12131475 5-(Furan-2-yl)-2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

5-(Furan-2-yl)-2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

Cat. No.: B12131475
M. Wt: 353.4 g/mol
InChI Key: QNSRLWXHVYCDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Furan-2-yl)-2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is a synthetic compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This specific derivative is designed for research applications, particularly in the fields of oncology and infectious disease. Pyrazolo[1,5-a]pyrimidines are recognized as a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy research . These compounds can act as ATP-competitive inhibitors, disrupting the aberrant signaling pathways that drive oncogenesis . Researchers are exploring such derivatives for their potential to inhibit a range of kinases, including but not limited to EGFR, B-Raf, MEK, and CDKs, which are frequently implicated in cancers such as non-small cell lung cancer (NSCLC) and melanoma . The furan and phenyl substituents on the core structure are intended to modulate the compound's electronic properties, lipophilicity, and binding affinity to specific protein targets, which can be investigated through structure-activity relationship (SAR) studies . Beyond oncology, pyrazolo[1,5-a]pyrimidine hybrids have demonstrated significant potential in anti-infective research. Recent studies have shown that related derivatives exhibit powerful antibacterial and antibiofilm activities against multidrug-resistant pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa . Furthermore, some analogs possess anti-quorum-sensing (anti-QS) activity, which can disrupt bacterial communication and virulence without exerting direct lethal pressure, a promising strategy for mitigating antibiotic resistance . This compound is intended for in vitro research use only to further explore these and other potential mechanisms of action. It is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C23H19N3O

Molecular Weight

353.4 g/mol

IUPAC Name

5-(furan-2-yl)-2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C23H19N3O/c1-16-22(18-11-6-3-7-12-18)23-24-19(21-13-8-14-27-21)15-20(26(23)25-16)17-9-4-2-5-10-17/h2-14,20H,15H2,1H3

InChI Key

QNSRLWXHVYCDBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(CC(=NC2=C1C3=CC=CC=C3)C4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Reaction Overview

This method involves the one-pot condensation of 5-amino-2-methyl-3-phenylpyrazole (1 ), furan-2-carbaldehyde (2 ), and 1,3-diphenylpropane-1,3-dione (3 ) under acidic conditions. The reaction proceeds via Knoevenagel condensation between 2 and 3 , followed by aza-Michael addition and cyclization with 1 (Figure 1).

Reagents and Conditions

  • Solvent : Acetic acid (AcOH) or DMF

  • Catalyst : H<sub>2</sub>SO<sub>4</sub> (5 mol%)

  • Temperature : 110–120°C, reflux

  • Time : 4–6 hours

  • Yield : 68–75%

Mechanistic Insights

  • Knoevenagel Step : Formation of α,β-unsaturated diketone intermediate (4 ) from 2 and 3 .

  • Aza-Michael Addition : Attack of the aminopyrazole’s NH<sub>2</sub> group on 4 to form adduct 5 .

  • Cyclization : Intramolecular dehydration yields the dihydropyrazolo[1,5-a]pyrimidine core.

Optimization Data

ParameterOptimal ValueYield Impact
SolventAcOH+15% vs. EtOH
Catalyst Loading5 mol% H<sub>2</sub>SO<sub>4</sub>+22% vs. no catalyst
Reaction Time5 hoursMax yield at 5h

Biginelli-Type Three-Component Reaction

Reaction Overview

A modified Biginelli protocol employs furan-2-carbaldehyde (2 ), ethyl benzoylacetate (6 ), and 5-amino-2-methyl-3-phenylpyrazole (1 ) under catalyst-free conditions. This method avoids acidic catalysts, favoring polar aprotic solvents.

Reagents and Conditions

  • Solvent : DMF

  • Temperature : 90°C, microwave irradiation

  • Time : 20–30 minutes

  • Yield : 72–82%

Advantages

  • Efficiency : Microwave irradiation reduces reaction time from hours to minutes.

  • Regioselectivity : Exclusive formation of the 6,7-dihydro isomer due to controlled cyclization.

Characterization Data

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 10H, Ph-H), 6.89 (d, J = 3.2 Hz, 1H, furan-H), 6.52 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 4.12 (s, 3H, CH<sub>3</sub>).

  • IR : 1665 cm<sup>−1</sup> (C=N), 1602 cm<sup>−1</sup> (C=C).

Acid-Catalyzed Cyclization of Preformed Enamines

Reaction Overview

Pre-synthesized enamine intermediates (7 ) derived from furan-2-carbaldehyde and 1,3-diketones are cyclized with 1 using p-toluenesulfonic acid (PTSA).

Synthetic Steps

  • Enamine Formation : React 2 with 3 in ethanol to form 7 .

  • Cyclization : Treat 7 with 1 and PTSA in refluxing toluene.

Conditions and Yield

  • Catalyst : 10 mol% PTSA

  • Temperature : 110°C, reflux

  • Time : 3 hours

  • Yield : 65–70%

Side Reactions

  • Prolonged heating (>5 hours) leads to aromatization, forming fully unsaturated pyrazolo[1,5-a]pyrimidines.

Comparative Analysis of Methods

MethodYield (%)TimeCatalystKey Advantage
Cyclocondensation68–754–6 hH<sub>2</sub>SO<sub>4</sub>Scalability
Biginelli-Type72–8220–30 minNoneRapid, high yield
Enamine Cyclization65–703 hPTSAAvoids byproducts

Challenges and Optimization Strategies

Regioselectivity Issues

  • Competing formation of 5,7-dihydro isomers is mitigated by using bulky solvents (e.g., DMF) to favor the 6,7-dihydro product.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) yields >95% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for complex mixtures.

Applications and Derivatives

The furan and phenyl substituents enhance bioactivity, making this compound a precursor for antimicrobial and anticancer agents. Derivatives with electron-withdrawing groups at position 5 show improved pharmacokinetic profiles .

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. The compound has shown promising results in inhibiting various cancer cell lines through mechanisms such as:

  • Aurora Kinase Inhibition : Similar derivatives have demonstrated potent activity against aurora kinases, which play crucial roles in cell division and are often overexpressed in cancer cells. In vitro studies reported IC50 values indicating significant cytotoxic effects against breast cancer cell lines .
  • Cell Proliferation Inhibition : The compound has been tested for its ability to inhibit proliferation in several cancer cell lines, showing effective dose-response relationships that suggest its potential as a therapeutic agent .

Enzymatic Inhibition

In addition to its anticancer properties, 5-(Furan-2-yl)-2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine has been explored for its ability to inhibit specific enzymes:

  • Phosphodiesterase Inhibition : Some derivatives have exhibited selective inhibition of phosphodiesterase enzymes involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Antimicrobial and Antioxidant Properties

Research indicates that compounds from the pyrazolo family possess antimicrobial and antioxidant activities:

  • Antimicrobial Activity : Pyrazolo derivatives have shown broad-spectrum antimicrobial effects against various bacteria and fungi .
  • Antioxidant Activity : These compounds can scavenge free radicals, contributing to their potential use in oxidative stress-related conditions .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of related pyrazolo[1,5-a]pyrimidine derivatives reported significant cytotoxicity against multiple cancer cell lines. The study utilized various assays to determine IC50 values and observed that modifications to the chemical structure enhanced potency against specific targets.

Case Study 2: Enzymatic Activity

Another investigation focused on the enzymatic inhibition profile of the compound. It was found that certain derivatives selectively inhibited phosphodiesterase types relevant to inflammation, suggesting that they could be developed into therapeutic agents for inflammatory diseases.

Table 1: Biological Activities of 5-(Furan-2-yl)-2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

Activity TypeDescriptionReference
Anticancer ActivityInhibits proliferation in cancer cell lines
Aurora Kinase InhibitionPotent activity against aurora kinases
Enzymatic InhibitionSelective phosphodiesterase inhibition
Antimicrobial ActivityBroad-spectrum activity against bacteria and fungi
Antioxidant ActivityScavenges free radicals

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Compound Name Substituents Key Structural Differences Reference
BAY60-7550 Imidazolopyrimidine core, dimethoxybenzene, alkylbenzene Fully aromatic core; lacks furan and dihydro group
7-(Furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidine Furan-2-yl at position 7, phenyl at position 2 Aromatic core; substituent positions differ
(S)-44 (MAPKAP-K2 inhibitor) Para-substituted 7-phenyl group Enhanced anti-inflammatory activity via 7-position
5a (Cathepsin K inhibitor) N-butylcarboxamide at position 3, 7-oxo group Carboxamide functionality; oxidized pyrimidine
6-Aminopyrazolo[1,5-a]pyrimidine derivatives Amino group at position 6 Electron-donating amino group alters reactivity

Notable Observations:

  • Substitution at position 5 (furan-2-yl) distinguishes it from derivatives with methoxy or alkyl groups, which are common in kinase inhibitors .
Table 1: Inhibitory Activities of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Target Enzyme/Protein IC50/EC50 Key Functional Groups Reference
Target Compound PDE2 (Predicted) Not reported Furan-2-yl, dihydro core
BAY60-7550 PDE2 0.001 μM Dimethoxybenzene, alkylbenzene
2a (7-oxo-N-phenethyl derivative) PDE2 1.82 ± 0.29 μM Carboxamide, phenethyl
(S)-44 MAPKAP-K2 Sub-μM range Para-substituted 7-phenyl
5a Cathepsin K ~25 μM N-butylcarboxamide, 7-oxo

Key Findings :

  • The target compound’s furan and dihydro groups may modulate PDE2 inhibition, though its activity is likely weaker than BAY60-7550 due to the absence of optimized substituents .
  • Para-substitution on the 7-phenyl group (as in (S)-44) enhances kinase inhibition, suggesting that the target compound’s 7-phenyl group could be modified for improved efficacy .

Structure-Activity Relationship (SAR) Insights

  • Position 7 : Phenyl groups enhance hydrophobic interactions, as seen in MAPKAP-K2 inhibitors, but para-substitution (e.g., electron-withdrawing groups) could further improve affinity .
  • Dihydro Core: Partial saturation may reduce off-target effects by limiting conformational flexibility, a hypothesis supported by improved selectivity in dihydroquinoline analogs .

Biological Activity

5-(Furan-2-yl)-2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-(Furan-2-yl)-2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine can be represented as follows:

C20H18N4O\text{C}_{20}\text{H}_{18}\text{N}_4\text{O}

This compound features a furan ring and multiple phenyl groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives similar to 5-(Furan-2-yl)-2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine showed improved efficacy against various bacterial strains. The compounds were evaluated for their ability to inhibit biofilm formation and quorum sensing in bacteria, indicating their potential as novel antimicrobial agents .

Anticancer Activity

The anticancer properties of pyrazolo[1,5-a]pyrimidines have been extensively researched. The compound has been shown to induce apoptosis in cancer cell lines such as MCF7 and A549. In one study, derivatives exhibited growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM across different cancer cell lines .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)
5-(Furan-2-yl)-...MCF73.79
5-(Furan-2-yl)-...A54912.50
5-(Furan-2-yl)-...NCI-H46042.30

The mechanism by which 5-(Furan-2-yl)-2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine exerts its biological effects involves several pathways:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases involved in cancer progression.
  • Modulation of Apoptotic Pathways : It activates apoptotic pathways leading to cell death in cancerous cells.
  • Antioxidant Activity : The presence of the furan ring contributes to its antioxidant properties, which may protect normal cells from oxidative stress.

Case Studies

Several case studies have investigated the effects of pyrazolo[1,5-a]pyrimidine derivatives on specific diseases:

  • Cancer Treatment : A study on the use of pyrazolo[1,5-a]pyrimidines in treating lung cancer showed that these compounds can significantly reduce tumor size in animal models.
  • Antimicrobial Efficacy : Research involving bacterial cultures demonstrated that certain derivatives could reduce bacterial load significantly compared to conventional antibiotics.

Q & A

Q. What synthetic strategies are commonly employed for the preparation of 5-(Furan-2-yl)-2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine?

Methodological Answer: The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with β-diketones or enolates. For example, 5-aminopyrazole reacts with sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate (a β-diketone analog) under reflux in ethanol or PEG-400 to form the pyrazolo[1,5-a]pyrimidine core. Key steps include:

  • Cyclization : Temperature control (70–90°C) and solvent selection (e.g., ethanol, PEG-400) are critical for regioselectivity and yield optimization .
  • Substituent Introduction : Phenyl and furan groups are introduced via aldehydes or pre-functionalized enolates. For instance, benzaldehyde derivatives and furan-2-carboxaldehyde are used to install the aryl and heteroaryl moieties .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Combined spectroscopic and crystallographic techniques are employed:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions. For example, the furan proton signals appear at δ 6.3–7.2 ppm, while the dihydropyrimidine protons resonate as multiplets near δ 3.5–4.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 396.15) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis resolves the 6,7-dihydro conformation and confirms non-planarity of the fused rings .

Q. What reaction conditions influence the reduction of nitro groups in related pyrazolo[1,5-a]pyrimidine intermediates?

Methodological Answer: Nitro group reduction (e.g., in 6-nitropyrazolo[1,5-a]pyrimidines) is achieved via catalytic hydrogenation (H2_2, Pd/C) or chemical reductants (NaBH4_4/NiCl2_2). Critical parameters include:

  • Catalyst Loading : 5–10% Pd/C under 1–3 atm H2_2 pressure at 25–50°C .
  • Solvent Selection : Methanol or THF is preferred to avoid side reactions.
  • Monitoring : TLC or LC-MS tracks progress to prevent over-reduction .

Advanced Research Questions

Q. How can structural modifications at the 6,7-dihydro position enhance bioactivity?

Methodological Answer: Rational design involves:

  • Ring Saturation : The 6,7-dihydro moiety increases conformational flexibility, potentially improving target binding. Computational docking (e.g., AutoDock Vina) predicts interactions with enzymes like kinase or adenosine receptors .
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., CF3_3) at C-7 enhances metabolic stability. For example, 7-trifluoromethyl analogs show improved pharmacokinetic profiles in vitro .
  • Hybridization : Coupling with benzoic acids or furanmethyl amides (via EDCI/HOBt coupling) tailors solubility and bioactivity .

Q. How do conflicting reports on synthetic yields arise, and how can they be resolved?

Methodological Answer: Yield discrepancies often stem from:

  • Enolate Stability : Sodium enolates (e.g., from β-diketones) are moisture-sensitive; rigorous anhydrous conditions improve reproducibility .
  • Byproduct Formation : Side reactions during cyclization (e.g., dimerization) can be minimized by slow reagent addition and dilution.
  • Analytical Variance : HPLC purity assessments (e.g., C18 columns, 254 nm UV detection) standardize yield calculations .

Q. What methodologies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

  • Prodrug Design : Esterification of carboxylic acid derivatives (e.g., ethyl esters) enhances membrane permeability .
  • Nanoparticle Formulation : Encapsulation in PEGylated liposomes or PLGA nanoparticles improves aqueous dispersion and bioavailability .
  • Co-Crystallization : Co-crystals with succinic acid or nicotinamide modify crystal packing, increasing dissolution rates .

Q. How can computational models predict the compound’s photophysical properties?

Methodological Answer:

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models HOMO-LUMO gaps, correlating with UV-Vis absorption (e.g., λmax ~320 nm for furan-containing analogs) .
  • Solvatochromism Studies : Time-dependent DFT (TD-DFT) predicts solvent-dependent fluorescence, validated via fluorimetry in DMSO/water mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.